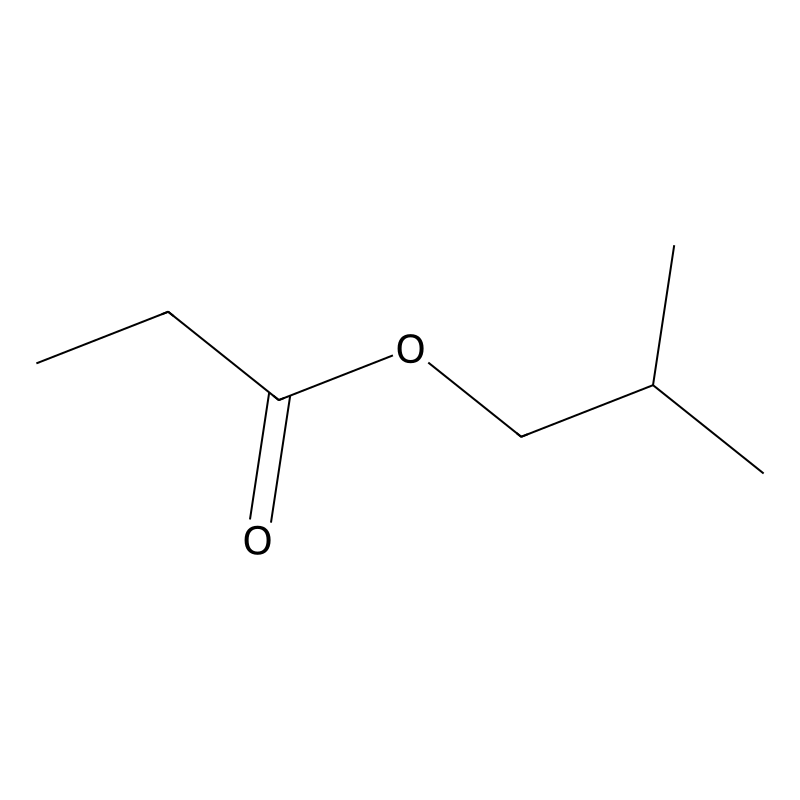

Isobutyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1st ed, v5:826 (1950)]

miscible with alcohol; soluble in most organic solvents; insoluble in water

soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

Canonical SMILES

Organic Synthesis and Green Chemistry

- Solvent-free synthesis: Research explores the use of environmentally friendly methods for synthesizing isobutyl propionate. One such approach involves solvent-free reactions using either enzyme catalysts or dried ion exchange resins, minimizing hazardous waste generation [].

- Microwave-assisted synthesis: Studies investigate the feasibility of utilizing microwave energy for synthesizing isobutyl propionate. This method offers efficient heat transfer, potentially reducing energy consumption compared to traditional techniques [].

Food Science and Flavor Research

- Flavoring agent: Isobutyl propionate is widely used in the food and beverage industry as a flavoring agent, particularly contributing to the characteristic rum flavor [].

- Flavor interaction studies: Research explores the interaction of isobutyl propionate with other flavor compounds to understand how they influence the overall sensory perception of flavors [].

Material Science Research

- Polymer development: Isobutyl propionate serves as a potential precursor for the synthesis of certain types of polymers, although this application is still under exploration [].

- Solvent applications: Due to its specific properties, isobutyl propionate may be investigated as a solvent in various material science research applications [].

Isobutyl propionate is an ester formed from the reaction of isobutanol and propionic acid, with the chemical formula and a molecular weight of 130.18 g/mol. It appears as a clear, colorless to pale yellow liquid with a fruity odor reminiscent of ethyl esters, often described as fresh and refined. This compound is soluble in organic solvents like ethanol and ether but insoluble in water. It naturally occurs in various fruits such as grapes, apples, and pears, as well as in rum and other flavoring agents .

IBP is classified as a flammable liquid []. Limited data exists on its specific toxicity, but esters can be mildly toxic by ingestion, inhalation, or skin absorption []. Always handle IBP with appropriate safety precautions, including gloves, eye protection, and working in a well-ventilated fume hood.

The primary reaction for synthesizing isobutyl propionate is the esterification of propionic acid with isobutanol:

This reaction can be catalyzed by both homogeneous and heterogeneous catalysts. While strong acids like sulfuric acid are effective, they can lead to side reactions and corrosive environments. Heterogeneous catalysts, such as Amberlyst 15 (an acidic ion-exchange resin), have been shown to facilitate this reaction effectively while minimizing byproducts .

Several methods exist for synthesizing isobutyl propionate:

- Direct Esterification: This involves mixing isobutanol and propionic acid in the presence of a catalyst (e.g., Amberlyst 15) under controlled temperature conditions (typically between 318 K and 348 K) to promote the reaction.

- Acid Chloride Method: Propionyl chloride can react with isobutanol in the presence of magnesium dust in an ether solution, yielding isobutyl propionate .

- Enzymatic Synthesis: Lipase-catalyzed reactions have also been explored for synthesizing this ester, particularly under solvent-free conditions using ultrasound to enhance reaction efficiency .

Isobutyl propionate finds extensive applications across various industries:

- Flavoring Agent: Widely used in the food industry for producing fruit flavors due to its pleasant taste and aroma.

- Fragrance Component: Utilized in perfumes and cosmetics for its fruity scent.

- Solvent: Employed in paints and coatings due to its solvent properties.

- Chemical Intermediate: Acts as a precursor in synthesizing other chemical compounds .

Research on interaction studies involving isobutyl propionate often focuses on its behavior under different catalytic conditions during synthesis. Studies indicate that the presence of water can inhibit the esterification process, while varying concentrations of reactants affect the reaction rate significantly. The kinetics of these interactions have been modeled to optimize production conditions .

Isobutyl propionate shares structural similarities with several other esters. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Propionate | C5H10O2 | Commonly used as a flavoring agent; more volatile than isobutyl propionate. |

| Butyl Propionate | C6H12O2 | Similar applications but has a heavier aroma profile. |

| Isopropyl Propionate | C6H12O2 | Used in similar applications but has different solubility properties. |

| Methyl Propionate | C4H8O2 | Lower molecular weight; used primarily as a solvent. |

Uniqueness of Isobutyl Propionate: Isobutyl propionate stands out due to its specific fruity aroma profile that closely resembles natural fruit flavors, making it particularly valuable in the food industry compared to its counterparts which may not provide the same sensory attributes .

IUPAC Nomenclature and Synonyms

The IUPAC name for isobutyl propionate is 2-methylpropyl propanoate, reflecting its structure as the ester derived from propanoic acid and 2-methylpropan-1-ol (isobutanol). Its systematic nomenclature adheres to the format alkyl alkanoate, where the alkyl group (2-methylpropyl) precedes the acid-derived moiety (propanoate).

The compound is known by numerous synonyms, including:

| Synonym | Source |

|---|---|

| Isobutyl propionate | PubChem, ChemicalBook |

| Propionic acid isobutyl ester | RIFM Assessment |

| 2-Methylpropyl propionate | ChemSpider |

| FEMA No. 2212 | Regulatory databases |

These aliases arise from its industrial applications and regulatory classifications.

CAS Registry Number and Regulatory Identifiers

Isobutyl propionate is uniquely identified by CAS Registry Number 540-42-1. Additional regulatory identifiers include:

- EINECS: 208-746-0

- UN Number: 2394 (classified as a flammable liquid)

- FEMA GRAS: 2212 (approved for use in flavors)

These identifiers ensure standardized referencing in chemical inventories and safety protocols.

Historical Context and Discovery

Isobutyl propionate’s synthetic origins trace to classical esterification methodologies. Early 20th-century research focused on catalyzing reactions between propionic acid and isobutanol using mineral acids like sulfuric acid. However, heterogeneous catalysis later emerged as a sustainable alternative. A landmark 2007 study demonstrated the efficacy of Amberlyst 15, an acidic ion-exchange resin, in achieving 95% conversion at 348 K.

Microwave-assisted synthesis further revolutionized production. A 2021 study utilizing a Biotage Initiator+ reactor reported successful esterification under solvent-free conditions, highlighting reduced energy consumption and reaction times. These advancements underscore the compound’s industrial relevance in sectors ranging from food additives to polymer solvents.

Natural Occurrence and Biosynthetic Pathways

Natural Occurrence

Isobutyl propionate occurs naturally in several fruits and fermented products:

- Fruits: Apples, pears, and melons

- Fermented Beverages: Rum and apple brandy

- Dairy: Gruyère and Parmesan cheeses

Its presence contributes to the characteristic aromas of these commodities, often described as "fruity" or "tropical".

Biosynthetic Pathways

In plants, isobutyl propionate forms via alcohol acyltransferase (AAT)-mediated condensation of isobutanol and propionyl-CoA. Key steps include:

- Propionyl-CoA Generation: Derived from β-oxidation of odd-chain fatty acids or catabolism of branched-chain amino acids.

- Isobutanol Production: Synthesized via decarboxylation of α-ketoisovalerate, an intermediate in valine metabolism.

- Esterification: AAT enzymes (e.g., SAAT in strawberry) catalyze the transfer of the propionyl group to isobutanol.

This pathway aligns with broader mechanisms observed in fruit volatile biosynthesis, where esters enhance ecological interactions such as pollinator attraction.

Tables

Table 1: Key Identifiers of Isobutyl Propionate

| Identifier Type | Value | Source |

|---|---|---|

| CAS No. | 540-42-1 | PubChem |

| Molecular Formula | C₇H₁₄O₂ | ChemSpider |

| Boiling Point | 137°C | PubChem |

| Density | 0.869 g/mL (25°C) | ChemicalBook |

Table 2: Natural Sources of Isobutyl Propionate

| Source | Detected Concentration | Reference |

|---|---|---|

| Apple Brandy | Trace amounts | RIFM Assessment |

| Ripe Melon | 0.02–0.05 ppm | PMC Study |

| Parmesan Cheese | <1 ppm | Volatile Compounds Database |

Molecular Formula and Structural Isomerism

Isobutyl propionate possesses the molecular formula C₇H₁₄O₂ with a molecular weight of 130.18-130.19 grams per mole [1] [2] [3]. The compound is systematically named as 2-methylpropyl propanoate according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural composition as an ester formed from propanoic acid and isobutanol [1] [8]. The chemical structure consists of a propanoyl group (C₂H₅CO-) connected via an ester linkage to an isobutyl group (2-methylpropyl) [4].

The compound exhibits structural isomerism within the broader category of C₇H₁₄O₂ esters [9]. Specifically, isobutyl propionate represents a metameric isomer, where different alkyl chains are distributed on either side of the ester functional group [12]. This metameric relationship distinguishes it from other structural isomers such as propyl propionate, where the alkyl chain arrangements differ while maintaining the same molecular formula [12]. The branched isobutyl moiety introduces steric considerations that influence the compound's physical and chemical properties compared to its linear alkyl ester counterparts [9].

Stereochemical Considerations

Isobutyl propionate does not contain any chiral centers within its molecular structure, resulting in the absence of optical isomerism [10]. The molecule exhibits a non-chiral configuration due to the symmetrical nature of the isobutyl group, where the terminal carbon atom bears two identical methyl substituents [4]. This structural characteristic eliminates the possibility of enantiomeric forms and confirms that isobutyl propionate exists as a single stereoisomeric entity [10].

The conformational behavior of the molecule involves rotation around the ester linkage and the carbon-carbon bonds within both the propyl and isobutyl moieties [13]. These conformational degrees of freedom allow for multiple three-dimensional arrangements without affecting the fundamental stereochemical identity of the compound [13]. The absence of restricted rotation or significant steric hindrance ensures that isobutyl propionate maintains conformational flexibility under standard conditions [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the structural identity of isobutyl propionate [15] [18]. The most diagnostic signal appears as a doublet at 3.9 parts per million, corresponding to the methylene protons adjacent to the ester oxygen in the isobutyl group [15] [18]. This signal exhibits coupling with the adjacent methine proton, resulting in the observed doublet multiplicity [15].

The propyl portion of the molecule generates a quartet signal at 2.3 parts per million for the methylene protons adjacent to the carbonyl group, which couples with the terminal methyl group [15]. The corresponding methyl protons of the propyl group produce a triplet at 1.1 parts per million due to coupling with the adjacent methylene protons [15]. The isobutyl methyl groups contribute a doublet signal at 0.8 parts per million, reflecting their coupling with the methine proton [15]. The methine proton of the isobutyl group appears as a complex nonet around 2.0 parts per million due to coupling with the six equivalent methyl protons [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift values [7] [19]. The carbonyl carbon exhibits a signal at approximately 174.0 parts per million, consistent with ester carbonyl environments [7] [19]. The propyl methylene carbon appears around 27.2 parts per million, while the propyl methyl carbon resonates at approximately 18.9 parts per million [7]. These spectroscopic parameters align with established chemical shift ranges for aliphatic ester compounds [19].

Infrared and Raman Spectral Signatures

Infrared spectroscopy of isobutyl propionate reveals the characteristic carbonyl stretching vibration at approximately 1700 wavenumbers, confirming the presence of the ester functional group [15] [21]. This absorption band represents one of the most diagnostic features for ester identification and appears within the expected range for aliphatic esters [15]. The compound exhibits additional infrared absorption bands corresponding to carbon-hydrogen stretching vibrations in the aliphatic regions [21].

Raman spectroscopy provides complementary vibrational information, with studies of related propionate esters indicating characteristic frequency patterns for the ester linkage and alkyl chain vibrations [20] [22]. Historical investigations of propionate ester series have documented specific Raman frequencies that remain relatively unchanged throughout homologous series, while other frequencies show splitting patterns in branched isomers compared to their linear counterparts [20] [22]. These spectroscopic signatures contribute to the comprehensive characterization of the molecular structure [22].

Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry of isobutyl propionate produces characteristic fragmentation patterns that provide structural confirmation [5] [14] [24]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecule [5] [14] [24]. The base peak occurs at mass-to-charge ratio 57, representing the isobutyl cation (C₄H₉⁺) formed through alpha-cleavage adjacent to the ester oxygen [5] [14] [24].

Additional significant fragment ions include signals at mass-to-charge ratios 87, 75, 71, 56, 43, 29, and 27 [5] [14] [24]. The fragment at mass-to-charge ratio 87 results from loss of the propyl group (C₃H₇, mass 43) from the molecular ion [14] [24]. The ion at mass-to-charge ratio 56 corresponds to either C₄H₈⁺ or C₃H₆O⁺ species [5] [14] [24]. Lower mass fragments at 29 and 27 represent C₂H₅⁺ or CHO⁺ and C₂H₃⁺ ions, respectively [5] [14] [24].

The fragmentation behavior follows established patterns for aliphatic esters, where cleavage predominantly occurs adjacent to the ester oxygen atom [23] [24]. This alpha-cleavage mechanism facilitates the formation of stable carbocation species, particularly the isobutyl cation that dominates the mass spectrum [23] [24]. The relative intensities of fragment ions provide diagnostic information for structural elucidation and compound identification [24].

Thermodynamic Properties

Boiling Point, Melting Point, and Phase Behavior

Isobutyl propionate exhibits a normal boiling point ranging from 137 to 138 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [3] [27] [30]. Under reduced pressure conditions of 60 millimeters of mercury, the boiling point decreases to 66-67 degrees Celsius [2] [3] [30]. This pressure-temperature relationship follows the Clausius-Clapeyron equation and demonstrates the compound's volatility characteristics [30].

The melting point of isobutyl propionate occurs at -71 to -71.4 degrees Celsius, indicating that the compound exists as a liquid under normal ambient conditions [2] [3] [27]. The substantial difference between the melting and boiling points reflects the compound's molecular structure and intermolecular forces [27]. The relatively low melting point results from the limited hydrogen bonding capability and the predominantly van der Waals interactions between molecules [27].

Phase behavior studies indicate that isobutyl propionate maintains liquid phase stability across a wide temperature range under atmospheric pressure [31]. The compound exhibits critical temperature and pressure values of 319 degrees Celsius and 2770 kilopascals, respectively [31] [40]. These critical constants define the upper limits of liquid-vapor equilibrium and provide essential data for process design applications [31].

Vapor Pressure and Henry's Law Constants

The vapor pressure of isobutyl propionate at 25 degrees Celsius equals 6.47 millimeters of mercury, reflecting moderate volatility under standard conditions [29] . This vapor pressure value positions the compound in an intermediate range between highly volatile and non-volatile organic compounds [29]. The temperature dependence of vapor pressure follows Antoine equation parameters, enabling accurate predictions across various temperature ranges .

Henry's law constants for isobutyl propionate relate to its air-water partitioning behavior and environmental fate characteristics [33]. The compound's limited water solubility influences its Henry's law constant, with the relatively low solubility suggesting higher volatility from aqueous solutions [33]. These thermodynamic parameters are essential for understanding the compound's distribution between gas and liquid phases in environmental and industrial contexts [33].

Vapor-liquid equilibrium studies involving isobutyl propionate and related compounds provide insights into its phase behavior in mixture systems [34]. The compound's vapor pressure characteristics influence separation processes and purification procedures [34]. Temperature-dependent vapor pressure data enable the design of distillation and evaporation operations for industrial applications [34].

Solubility and Partition Coefficients

Hydrophobic Interactions (log P)

The octanol-water partition coefficient (log P) of isobutyl propionate equals 2.26, indicating moderate hydrophobic character [9] [29]. This value reflects the compound's preference for organic phases over aqueous phases, consistent with its ester structure and alkyl substituents [9]. The log P value positions isobutyl propionate in the range typical for moderately lipophilic organic compounds [29].

The partition coefficient derives from the molecular structure's hydrophobic and hydrophilic components [9]. The ester functional group contributes some polarity through the carbonyl oxygen atoms, while the extensive alkyl chain regions provide hydrophobic character [9]. The balance between these structural features determines the overall partitioning behavior [9]. Computational methods for predicting log P values, such as the Crippen method, yield calculated values of approximately 1.596, which align reasonably with experimental observations [40].

Solvent Compatibility Profiles

Isobutyl propionate demonstrates limited solubility in water, with reported values of approximately 1.7 grams per liter [27] [38]. This low aqueous solubility results from the compound's predominantly hydrophobic character and the inability to form extensive hydrogen bonds with water molecules [38]. The limited water solubility is characteristic of ester compounds containing substantial alkyl chain components [38].

The compound exhibits excellent solubility in organic solvents, including ethanol and diethyl ether [11] [38]. This organic solvent compatibility results from favorable intermolecular interactions between the ester and organic solvent molecules [38]. The miscibility with alcohols and ethers makes isobutyl propionate suitable for applications requiring organic solvent systems [11].

Solvent compatibility extends to most fixed oils and non-polar organic media, while the compound remains insoluble in highly polar solvents such as glycerol and propylene glycol [48]. This solubility profile reflects the compound's moderate polarity and preference for solvents with similar polarity characteristics [38]. The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility at elevated temperatures [38].

Summary Tables

Table 1: Physicochemical and Thermodynamic Properties of Isobutyl Propionate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 130.18-130.19 | [1] [2] [3] |

| Boiling Point (°C) at 760 mmHg | 137-138 | [3] [27] [30] |

| Melting Point (°C) | -71 to -71.4 | [2] [3] [27] |

| Density (g/mL) at 25°C | 0.869 | [2] [30] |

| Refractive Index (nD20) | 1.397-1.40 | [2] [3] [30] |

| Vapor Pressure (mmHg) at 25°C | 6.47 | [29] |

| Solubility in Water (g/L) | 1.7 | [27] |

| Log P (octanol/water) | 2.26 | [9] [29] |

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 3.9 (doublet) | OCH₂ (isobutyl group) | Split by neighboring CH |

| ¹H NMR | 2.3 (quartet) | CH₂ (propyl group) | Split by neighboring CH₃ |

| ¹H NMR | 1.1 (triplet) | CH₃ (propyl group) | Split by neighboring CH₂ |

| ¹H NMR | 0.8 (doublet) | CH₃ groups (isobutyl) | Split by neighboring CH |

| ¹³C NMR | 174.0 | C=O (carbonyl carbon) | Quaternary carbon |

Table 3: Mass Spectrometric Fragmentation Data

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 130 | M⁺ (molecular ion) | Molecular ion [M]⁺ |

| 87 | 8.6-12.75% | Loss of C₃H₇ [M-43]⁺ |

| 57 | 100.0% (base peak) | C₄H₉⁺ (isobutyl cation) |

| 56 | 27.8-43.37% | C₄H₈⁺ or C₃H₆O⁺ |

| 29 | 13.86-28.1% | C₂H₅⁺ or CHO⁺ |

Acid-Catalyzed Fischer Esterification

Fischer esterification represents the most fundamental approach for synthesizing isobutyl propionate through the direct reaction of propionic acid with isobutyl alcohol in the presence of strong acid catalysts [1] [2]. The reaction mechanism involves initial protonation of the carboxyl group by the acid catalyst, followed by nucleophilic attack from the hydroxyl group of isobutyl alcohol, ultimately leading to the formation of the ester bond and water as a byproduct [1] [3].

The classical Fischer esterification of isobutyl propionate employs concentrated sulfuric acid as the primary catalyst, with reaction temperatures typically ranging from 122°C to 141°C [1] [4]. Under these conditions, the reaction proceeds through a tetrahedral intermediate mechanism where the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol [1]. The equilibrium nature of this reaction necessitates careful optimization of reaction conditions to maximize product yield.

Experimental investigations have demonstrated that sulfuric acid concentrations of 1-2 milliliters per reaction mixture provide optimal catalytic activity while minimizing side reactions [1] [4]. The reaction temperature significantly influences both the reaction rate and equilibrium position, with higher temperatures favoring forward reaction kinetics but potentially promoting unwanted side reactions such as dehydration of the alcohol substrate [3]. Typical reaction yields under optimized Fischer esterification conditions range from 48% to 95%, depending on the specific reaction parameters and purification methods employed [1] [4].

The stoichiometry of the Fischer esterification reaction plays a crucial role in determining the final conversion efficiency. Studies have shown that using a molar excess of either propionic acid or isobutyl alcohol can shift the equilibrium toward ester formation, with propionic acid excess being particularly effective due to its lower cost and easier removal during product purification [1] [3]. The limiting reagent identification becomes critical for process optimization, with isobutyl alcohol frequently serving as the limiting reagent in laboratory-scale syntheses [1].

Azeotropic Distillation Techniques

Azeotropic distillation represents an advanced modification of conventional Fischer esterification that addresses the fundamental limitation of equilibrium-controlled reactions by continuously removing water from the reaction system [4] [5] [6]. This technique employs an entrainer solvent, typically toluene or benzene, which forms a lower-boiling azeotrope with water, enabling its selective removal from the reaction mixture and driving the equilibrium toward ester formation [5] [6].

The Dean-Stark apparatus serves as the primary equipment for azeotropic distillation esterification, featuring a specialized glass trap that collects water while returning the organic entrainer to the reaction vessel [5] [7]. The fundamental principle relies on the formation of a ternary azeotrope between water, the entrainer solvent, and potentially the alcohol substrate, with the azeotropic mixture boiling at a lower temperature than any of the individual components [5] [8].

Toluene represents the most commonly employed entrainer for isobutyl propionate synthesis, forming an azeotrope with water that boils at approximately 84°C, significantly lower than the individual boiling points of toluene (110°C) and water (100°C) [5] [6]. The continuous removal of water through azeotropic distillation can achieve ester yields exceeding 95%, representing a substantial improvement over conventional Fischer esterification methods [4].

The optimization of azeotropic distillation requires careful control of several parameters including the entrainer-to-reactant ratio, distillation rate, and temperature profile [4] [6]. Studies have demonstrated that maintaining a 2:1 to 4:1 molar ratio of entrainer to water produces optimal water removal efficiency while minimizing entrainer losses [4]. The distillation rate must be controlled to ensure complete water removal without excessive loss of volatile reactants or products.

Process intensification through azeotropic distillation offers significant advantages in terms of reaction completion and product purity. The continuous water removal prevents the reverse hydrolysis reaction, enabling near-complete conversion of limiting reagents [4] [5]. Additionally, the elevated reaction temperatures required for azeotropic operation accelerate the forward reaction kinetics, reducing overall reaction times from several hours to 1-2 hours in optimized systems [4].

Heterogeneous Catalytic Systems

Ion-Exchange Resins (Amberlyst Series)

Ion-exchange resins of the Amberlyst series represent highly effective heterogeneous catalysts for isobutyl propionate synthesis, offering significant advantages over homogeneous acid catalysts including ease of separation, reduced corrosion, and enhanced process sustainability [9] [10] [11]. These strongly acidic cation-exchange resins feature cross-linked polystyrene matrices functionalized with sulfonic acid groups that provide Brønsted acid sites for catalytic activity [9] [11].

Amberlyst 15 has emerged as the most extensively studied catalyst for isobutyl propionate synthesis, demonstrating exceptional performance across a temperature range of 318-348 K [10] [11]. Kinetic investigations have revealed that the esterification mechanism over Amberlyst 15 follows the Eley-Rideal model, where propionic acid molecules adsorb onto the resin surface while isobutyl alcohol molecules react from the bulk phase [9] [10]. This mechanistic understanding provides crucial insights for process optimization and reactor design.

The activation energy for isobutyl propionate synthesis over Amberlyst 15 has been determined to be 52.03 kilojoules per mole, indicating a moderately energy-intensive process that benefits from elevated reaction temperatures [11]. The equilibrium constant of 5.19 suggests favorable thermodynamics for ester formation under typical reaction conditions [11]. These thermodynamic and kinetic parameters enable accurate prediction of reaction rates and equilibrium compositions across different operating conditions.

Comparative studies between different Amberlyst catalysts have revealed significant performance variations. Amberlyst 36 and Amberlyst 70 represent next-generation ion-exchange resins with enhanced thermal stability, operating effectively at temperatures up to 423 K and 493 K, respectively [12]. Experimental investigations have demonstrated that Amberlyst 70 exhibits superior catalytic activity compared to Amberlyst 36 for isobutyl propionate synthesis, achieving higher conversion rates under identical reaction conditions [12].

The pseudo-homogeneous kinetic model has been successfully applied to describe the reaction behavior over Amberlyst catalysts, with the forward reaction rate constant following Arrhenius temperature dependence [12]. The model parameters have been determined through systematic experimental studies, enabling accurate prediction of reaction performance across different temperatures and reactant concentrations [12].

Catalyst loading optimization studies have revealed that resin concentrations of 4-12 grams of dry resin per liter of reaction mixture provide optimal performance [12]. Lower catalyst loadings result in insufficient catalytic activity, while excessive loadings can lead to mass transfer limitations and increased process costs [12]. The particle size of the resin also influences reaction kinetics, with smaller particles providing enhanced surface area but potentially causing increased pressure drop in continuous reactor systems [12].

Zeolitic and Molecular Sieve Catalysts

Zeolitic catalysts represent an emerging class of heterogeneous acid catalysts for esterification reactions, offering unique advantages including well-defined pore structures, tunable acidity, and exceptional thermal stability [13] [14] [15]. The application of zeolites to isobutyl propionate synthesis leverages their Brønsted acid sites, which arise from the substitution of silicon atoms with aluminum atoms in the crystalline framework, creating negatively charged sites that are balanced by protons [15].

ZSM-5 zeolite has demonstrated significant potential for esterification catalysis due to its medium-pore structure and strong acid sites [13]. The synthesis of ZSM-5 through modified hydrothermal methods enables control over crystal size, surface area, and acid site density, allowing optimization for specific esterification applications [13]. The unique pore structure of ZSM-5 provides shape selectivity that can influence product distribution and minimize side reactions.

Hierarchical zeolite structures have shown considerably increased acid conversion and ester yield compared to conventional microporous zeolites [14]. The introduction of mesopores into the zeolite framework reduces diffusion limitations and enhances accessibility of acid sites, particularly important for bulky substrates like isobutyl alcohol [14]. These structural modifications represent a significant advancement in zeolite catalyst design for esterification applications.

Molecular sieves serve as both catalysts and water-absorbing agents in esterification reactions, providing dual functionality that enhances reaction efficiency [16] [17]. Acid-modified molecular sieves, particularly those treated with sulfuric acid, exhibit enhanced catalytic activity for esterification reactions compared to unmodified materials [16]. The modification process increases surface acidity through the introduction of additional Brønsted acid sites while maintaining the water-adsorption capacity of the molecular sieve framework.

Experimental investigations of molecular sieve catalysts have revealed that sulfuric acid-modified materials achieve the highest yields for esterification reactions [16]. The enhanced performance results from increased acid site density and improved substrate accessibility within the pore structure [16]. Characterization studies using infrared spectroscopy and pyridine adsorption have confirmed the presence of both Lewis and Brønsted acid sites, with Brønsted sites being primarily responsible for esterification activity [16].

The application of molecular sieves in ester interchange reactions demonstrates their versatility beyond direct esterification [17]. Type A molecular sieves can selectively adsorb displaced alcohols, driving transesterification reactions to near completion [17]. This approach has been successfully applied to synthesize various esters, including several new tert-butyl esters, demonstrating the broad applicability of molecular sieve catalysts [17].

Enzymatic Synthesis Strategies

Lipase-Mediated Transesterification

Enzymatic synthesis of isobutyl propionate through lipase-mediated catalysis represents a highly selective and environmentally sustainable approach that operates under mild reaction conditions while achieving excellent product yields [18] [19] [20]. Immobilized lipases, particularly Novozym 435 (immobilized Candida antarctica lipase B), have demonstrated exceptional performance for this transformation, achieving conversions exceeding 92% under optimized conditions [18] [19].

The optimization of enzymatic synthesis requires systematic investigation of multiple process parameters including temperature, enzyme loading, substrate molar ratios, reaction time, and agitation conditions [18] [19]. Temperature optimization studies have revealed that 40°C represents the optimal operating temperature for Novozym 435-catalyzed isobutyl propionate synthesis, providing a balance between enzyme activity and thermal stability [18] [19]. Higher temperatures can lead to enzyme denaturation, while lower temperatures result in reduced reaction rates.

Enzyme loading optimization demonstrates that 5% weight/weight concentration relative to total substrate mass provides optimal catalytic performance [18] [19]. This loading level ensures sufficient enzymatic activity while minimizing catalyst costs and potential mass transfer limitations [18]. Lower enzyme loadings result in incomplete conversions, while higher loadings do not provide proportional improvements in reaction rate or final conversion.

The substrate molar ratio significantly influences both reaction kinetics and equilibrium position, with an optimal acid-to-alcohol ratio of 1:3 providing maximum conversion efficiency [18] [19]. The excess of isobutyl alcohol serves multiple purposes: shifting the equilibrium toward ester formation, maintaining optimal medium polarity for enzyme activity, and providing sufficient substrate concentration for efficient enzyme-substrate complex formation [18].

Reaction time studies indicate that 10 hours represents the optimal duration for achieving maximum conversion while maintaining process efficiency [18] [19]. Longer reaction times do not significantly improve conversion but increase energy consumption and processing costs [18]. The reaction progress follows typical enzymatic kinetics with an initial rapid phase followed by a slower approach to equilibrium.

Agitation optimization reveals that stirring speeds of 300 revolutions per minute provide optimal mass transfer while avoiding enzyme damage through excessive shear forces [18] [19]. Proper agitation ensures uniform mixing of the biphasic reaction system and enhances substrate-enzyme contact while maintaining enzyme integrity.

Solvent-Free Systems (SFS) Optimization

Solvent-free systems represent an advanced approach to enzymatic esterification that eliminates the need for organic solvents while providing enhanced volumetric productivity and simplified downstream processing [21] [22]. The optimization of solvent-free enzymatic synthesis requires careful consideration of the unique challenges associated with these systems, including substrate miscibility, enzyme stability, and mass transfer limitations [21].

The absence of solvents in enzymatic esterification creates a dynamic reaction environment where the physical properties of the reaction medium change significantly as the reaction progresses [21] [22]. Initially, the system consists primarily of the substrate mixture, but as the reaction proceeds, the increasing ester concentration alters medium polarity, viscosity, and water activity [21]. These changes can significantly influence enzyme activity and stability throughout the reaction.

Water activity control represents a critical parameter in solvent-free enzymatic systems, as it directly affects both enzyme activity and reaction equilibrium [21] [22]. Excessive water concentrations can shift the equilibrium toward hydrolysis, reducing ester yields, while insufficient water can lead to enzyme deactivation [21]. Studies have demonstrated that water concentrations must be carefully controlled within narrow ranges to optimize both enzyme activity and reaction equilibrium.

The molar ratio of reactants in solvent-free systems assumes greater importance than in solvent-containing systems because the reactants themselves serve as the reaction medium [21] [22]. The excess component acts as both a reactant and a solvent, influencing enzyme solvation, substrate accessibility, and product inhibition effects [21]. Optimization studies typically reveal optimal molar ratios that balance conversion efficiency with economic considerations.

Process intensification in solvent-free systems can be achieved through various approaches including temperature optimization, enzyme immobilization techniques, and reactor design modifications [21] [22]. The absence of solvents enables operation at higher substrate concentrations, increasing volumetric productivity compared to solvent-containing systems [21]. However, higher substrate concentrations can also lead to increased viscosity and mass transfer limitations that must be addressed through appropriate process design.

Enzyme reusability in solvent-free systems represents a significant economic advantage, with properly optimized systems enabling multiple reaction cycles with minimal loss of catalytic activity [18] [19]. Studies have demonstrated that Novozym 435 can be reused for seven cycles while maintaining conversion levels above 83%, indicating excellent catalyst stability under solvent-free conditions [18]. The ability to reuse expensive enzyme catalysts significantly improves the economic viability of enzymatic ester synthesis processes.

Advanced Process Intensification

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a transformative approach to isobutyl propionate production that leverages selective heating mechanisms to dramatically reduce reaction times while maintaining or improving product yields [23] [24]. The fundamental principle of microwave heating involves direct energy transfer to polar molecules through dipole rotation and ionic conduction, enabling rapid and uniform heating throughout the reaction mixture [24].

The application of microwave irradiation to isobutyl propionate synthesis has demonstrated remarkable improvements in reaction efficiency, reducing reaction times from conventional 10-hour processes to as little as 25 minutes while increasing yields from 75.6% to 87.1% [23]. These improvements result from the unique heating mechanism of microwaves, which provides more efficient energy transfer compared to conventional conductive heating methods [23] [24].

Temperature control in microwave-assisted synthesis requires careful optimization to balance reaction rate enhancement with substrate and catalyst stability [23]. Studies have employed temperatures of 219°C under microwave irradiation, significantly higher than conventional heating methods, while maintaining excellent product yields [23]. The ability to achieve higher temperatures without substrate degradation results from the rapid and uniform heating provided by microwave energy.

The reaction mechanism under microwave conditions appears to follow the same fundamental pathways as conventional heating, but with significantly enhanced kinetics [23]. The acceleration results from improved molecular motion and increased collision frequency between reactants, rather than alternative reaction pathways [24]. This preservation of reaction mechanism ensures product quality while providing process intensification benefits.

Power level optimization represents a critical parameter in microwave-assisted synthesis, with studies employing various power settings to determine optimal conditions [23]. The Biotage Initiator+ synthesizer has been successfully employed for systematic optimization studies, enabling precise control over power delivery and temperature profiles [23]. Optimal power levels must balance rapid heating with temperature control to prevent hot spot formation and substrate degradation.

Solvent-free microwave synthesis offers additional advantages by eliminating solvent-related complications while maximizing energy transfer efficiency [23]. The absence of solvents simplifies product purification and reduces environmental impact while enabling more efficient microwave energy absorption by the reaction mixture [23]. However, solvent-free conditions require careful attention to temperature control and reactant volatility to prevent material losses.

Ultrasound-Promoted Reaction Engineering

Ultrasound-promoted synthesis harnesses acoustic cavitation phenomena to enhance reaction rates, improve mass transfer, and activate catalyst surfaces, providing significant advantages for isobutyl propionate production [25] [26] [27]. The application of ultrasonic energy creates alternating compression and rarefaction cycles that generate cavitation bubbles, whose collapse creates localized high-temperature and high-pressure conditions that accelerate chemical reactions [26] [27].

Power optimization studies have revealed that ultrasonic power levels of 32 milliwatts provide optimal enhancement for enzymatic isobutyl propionate synthesis, achieving 95.14% conversion in 2 hours compared to 10 hours required for conventional stirring [25]. The power level must be carefully controlled to provide sufficient cavitation energy while avoiding enzyme denaturation through excessive mechanical stress [25] [26].

Frequency optimization demonstrates that 25 kilohertz ultrasonic frequency provides excellent results for enzymatic esterification, enabling efficient cavitation bubble formation while maintaining enzyme stability [25]. Lower frequencies may not provide sufficient cavitation energy, while higher frequencies can generate excessive heat and potentially damage the enzyme catalyst [26].

Duty cycle control enables optimization of ultrasonic energy delivery while minimizing enzyme damage, with 50% duty cycles providing optimal results for many enzymatic systems [25]. Pulsed ultrasonic delivery allows cooling periods that prevent excessive temperature buildup while maintaining the beneficial effects of acoustic cavitation [25] [26].

The enhancement mechanism of ultrasonic irradiation in enzymatic systems involves multiple effects including improved mass transfer, enzyme activation through conformational changes, and substrate activation through cavitation-induced molecular vibrations [26] [27]. Studies have demonstrated up to 3-fold increases in reaction rates under optimized ultrasonic conditions, representing significant process intensification [26].

Continuous versus batch ultrasonic treatment has been investigated for isobutyl propionate synthesis, with continuous treatment for 20 minutes providing near-equilibrium conversion levels [28]. The continuous loop reactor design enables efficient ultrasonic energy utilization while maintaining precise temperature control and residence time distribution [28].

Enzyme reusability under ultrasonic conditions represents an important economic consideration, with studies demonstrating that properly optimized ultrasonic conditions enable enzyme reuse for multiple cycles without significant activity loss [27] [28]. The maintenance of enzyme activity under ultrasonic conditions requires careful optimization of power levels and treatment duration to avoid cavitation-induced enzyme damage [27].

Kinetic Modeling and Mechanism Elucidation

Pseudo-Homogeneous Kinetic Models

Pseudo-homogeneous kinetic models provide a simplified yet effective approach for describing isobutyl propionate synthesis kinetics by treating the heterogeneous catalyst system as if it were homogeneous, thereby avoiding the complexities associated with surface adsorption and mass transfer phenomena [29] [30] [31]. These models assume that the catalyst is completely swollen in the reaction medium, allowing free access of reactants to active sites without significant adsorption effects [30].

The fundamental pseudo-homogeneous rate expression for isobutyl propionate synthesis follows a power law model where the reaction rate depends on the concentrations of propionic acid and isobutyl alcohol raised to their respective reaction orders [30] [32]. Experimental determination of reaction orders for ethanol esterification with acetic acid using Amberlyst-15 catalyst has revealed values of 0.88 for ethanol and 0.92 for acetic acid, with correlation coefficients exceeding 0.981 [30].

The rate constant in pseudo-homogeneous models exhibits Arrhenius temperature dependence, enabling prediction of reaction rates across different operating temperatures [29] [31]. The activation energy for esterification reactions typically ranges from 35-55 kilojoules per mole, depending on the specific acid-alcohol combination and catalyst system employed [29] [33]. These relatively moderate activation energies indicate that esterification reactions are kinetically favorable under typical operating conditions.

Equilibrium considerations in pseudo-homogeneous models require incorporation of reverse reaction kinetics to accurately describe the approach to equilibrium [29] [31]. The equilibrium constant varies with temperature according to the van't Hoff equation, with typical values ranging from 4-8 for esterification reactions at moderate temperatures [29]. The reversible nature of esterification necessitates careful consideration of both forward and reverse reaction kinetics.

Parameter estimation for pseudo-homogeneous models involves regression analysis of experimental kinetic data to determine rate constants, reaction orders, and activation energies [29] [30]. Systematic experimental designs enable accurate parameter determination while minimizing experimental effort [30]. The simplicity of pseudo-homogeneous models makes them particularly attractive for process design and optimization applications.

Limitations of pseudo-homogeneous models become apparent when mass transfer or adsorption effects significantly influence reaction kinetics [31] [34]. These models may not accurately describe systems with strong reactant or product adsorption, significant pore diffusion limitations, or heterogeneous surface reactions [34]. In such cases, more sophisticated mechanistic models may be required for accurate kinetic description.

Langmuir-Hinshelwood vs. Eley-Rideal Mechanisms

The elucidation of reaction mechanisms for isobutyl propionate synthesis requires careful distinction between Langmuir-Hinshelwood and Eley-Rideal pathways, as these mechanisms have fundamentally different kinetic implications and require different approaches for process optimization [33] [35] [36]. Understanding the operative mechanism provides crucial insights for catalyst design and reaction engineering.

The Langmuir-Hinshelwood mechanism assumes that both propionic acid and isobutyl alcohol adsorb onto the catalyst surface before reaction occurs between the adsorbed species [33] [37]. This mechanism requires dual adsorption sites and surface migration of adsorbed reactants to achieve productive collisions [37]. The rate expression for Langmuir-Hinshelwood kinetics involves the product of surface coverages for both reactants, leading to complex dependencies on reactant concentrations and competitive adsorption effects [33] [37].

In contrast, the Eley-Rideal mechanism involves reaction between an adsorbed species (typically the acid) and a molecule from the bulk phase (typically the alcohol) [30] [38] [36]. This mechanism requires only single-site adsorption and results in simpler kinetic expressions that are often easier to fit to experimental data [30] [38]. The rate expression for Eley-Rideal kinetics is proportional to the surface coverage of the adsorbed species and the bulk concentration of the non-adsorbed reactant [38].

Experimental discrimination between these mechanisms requires systematic variation of reactant concentrations and careful analysis of rate dependencies [33] [30] [36]. Langmuir-Hinshelwood mechanisms typically exhibit maximum reaction rates at intermediate reactant concentrations due to competitive adsorption effects, while Eley-Rideal mechanisms show monotonic increases in rate with increasing bulk reactant concentration [35] [37].

For isobutyl propionate synthesis over Amberlyst-15 catalyst, experimental evidence supports the Eley-Rideal mechanism with propionic acid adsorption and isobutyl alcohol reaction from the bulk phase [9] [30]. The adsorption constants determined from kinetic analysis are KA = 0.023 L/mol for acetic acid and KB = 0.044 L/mol for ethanol in model esterification systems [30]. The correlation coefficient of 0.954 for the Eley-Rideal model indicates excellent agreement with experimental data [30].

Water inhibition effects provide additional mechanistic insights, as water competes with reactants for adsorption sites and can reverse the esterification reaction through hydrolysis [9] [30]. The observed inhibition by water supports surface-mediated mechanisms where water adsorption reduces the availability of active sites for reactant adsorption [30]. The magnitude of water inhibition can help distinguish between different mechanistic pathways.

Physical Description

Liquid

colourless to pale yellow liquid with an odour reminiscent of rum & pineapple

colourless liquid/sweet, pineapple-like odou

XLogP3

Boiling Point

Density

0.861-0.867

0.885-0.892

Melting Point

-71.4°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Propanoic acid, 2-methylpropyl ester: ACTIVE